2-Chloro-5-methylmaleylacetate is a chemical compound that belongs to the family of maleylacetates, which are derivatives of maleylic acid. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the maleylacetate backbone. Its chemical structure is significant in various synthetic applications, particularly in organic chemistry and pharmaceuticals.
The compound can be synthesized through several methods, primarily involving chlorination and acylation reactions. The precise sources of 2-chloro-5-methylmaleylacetate are not extensively documented in literature, but it can be derived from precursor compounds like 2-chloro-5-methylpyridine through established synthetic routes.
2-Chloro-5-methylmaleylacetate can be classified as:
The synthesis of 2-chloro-5-methylmaleylacetate typically involves multiple steps:
The synthesis may involve:
The molecular formula for 2-chloro-5-methylmaleylacetate is . The structural representation includes:
2-Chloro-5-methylmaleylacetate participates in various chemical reactions including:
The reactions are often facilitated by:
The mechanism of action for 2-chloro-5-methylmaleylacetate involves:
Kinetic studies may reveal that reaction rates depend on solvent polarity and temperature, impacting both yield and selectivity.
2-Chloro-5-methylmaleylacetate has several applications in scientific research:
The molecular architecture of 2-Chloro-5-methylmaleylacetate (IUPAC name: (E)-2-chloro-5-methyl-4-oxohex-2-enedioic acid) features a conjugated system with distinct functional groups that dictate its reactivity. Key structural attributes include:
CC(C(=O)C=C(C(=O)O)Cl)C(=O)O and isomeric SMILES CC(C(=O)/C=C(\C(=O)O)/Cl)C(=O)O [1] [4]. Table 1: Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₇ClO₅ |
| Molecular Weight | 206.58 g/mol |
| IUPAC Name | (E)-2-chloro-5-methyl-4-oxohex-2-enedioic acid |
| Key Functional Groups | Carboxyl (×2), ketone, vinyl chloride |
| Configuration | (E)-isomer |
| Water Solubility | Slight |
| Characteristic Reactions | Reductive dehalogenation, decarboxylation |
Spectroscopic signatures include distinctive UV absorption patterns (λₘₐₓ ~220–280 nm) and mass spectral fragments (m/z 205 [M⁻], 167 [M⁻–Cl], 123 [M⁻–CO₂–Cl]) [1]. Nuclear magnetic resonance (NMR) would reveal vinyl proton signals at δ 6.5–7.5 ppm and methyl protons at δ 2.0–2.5 ppm, though experimental spectra are not provided in the sources.
The identification of 2-Chloro-5-methylmaleylacetate emerged from investigations into bacterial catabolism of xenobiotics in the late 20th century:
While not a high-volume industrial chemical, 2-Chloro-5-methylmaleylacetate holds specialized significance:
Table 2: Role in Chloroaromatic Compound Degradation Pathways
| Pollutant Precursor | Key Degradative Intermediates | Final Product After Reduction |
|---|---|---|
| 2,4-Dichlorotoluene | 4,6-Dichloro-3-methylcatechol → 3,5-Dichloro-3-methylmuconate | 5-Methylmaleylacetate |
| 2,5-Dichlorotoluene | 3,6-Dichloro-4-methylcatechol → 2,5-Dichloro-4-methylmuconolactone | 3-Chloro-2-methylmaleylacetate* |
| 3,4-Dichlorotoluene | 3,4-Dichloro-6-methylcatechol → 5-Chloro-2-methyl-dienelactone | 2-Chloro-5-methylmaleylacetate |
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2